Cas no 1327448-81-6 (N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide structure](https://ja.kuujia.com/scimg/cas/1327448-81-6x500.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-(3,4,5-trimethoxyanilino)acetamide
- 1327448-81-6
- AKOS034435527
- EN300-26684377
- Z52846079
-
- インチ: 1S/C17H23N3O4/c1-17(10-18,11-5-6-11)20-15(21)9-19-12-7-13(22-2)16(24-4)14(8-12)23-3/h7-8,11,19H,5-6,9H2,1-4H3,(H,20,21)
- InChIKey: CPPKPCOYCCILGD-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC1C=C(C(=C(C=1)OC)OC)OC)NC(C#N)(C)C1CC1
計算された属性
- せいみつぶんしりょう: 333.16885622g/mol
- どういたいしつりょう: 333.16885622g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 92.6Ų
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684377-0.05g |
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide |
1327448-81-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamideに関する追加情報
N-(1-Cyano-1-Cyclopropylethyl)-2-[(3,4,5-Trimethoxyphenyl)Amino]Acetamide: A Comprehensive Overview
N-(1-Cyano-1-Cyclopropylethyl)-2-[(3,4,5-Trimethoxyphenyl)Amino]Acetamide, with the CAS registry number 1327448-81-6, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential therapeutic applications. The molecule consists of a cyclopropane ring fused with a cyano group and an acetamide moiety, which are connected via an ethyl chain. The presence of the 3,4,5-trimethoxyphenyl group further enhances its chemical complexity and biological activity.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery due to their ability to modulate protein-protein interactions and serve as scaffolds for novel therapeutics. The cyano group in this compound contributes to its electronic properties, potentially influencing its binding affinity to target proteins. Meanwhile, the acetamide moiety is known for its versatility in drug design, often serving as a bioisostere or a linker in larger molecular frameworks.
The 3,4,5-trimethoxyphenyl group is particularly interesting due to its role in modulating the pharmacokinetic properties of the compound. Methoxy groups are known to enhance solubility and stability, which are critical factors in drug development. Recent research has demonstrated that such substituents can also influence the absorption, distribution, metabolism, and excretion (ADME) profiles of molecules, making them valuable in optimizing drug candidates.
In terms of biological activity, N-(1-Cyano-1-Cyclopropylethyl)-2-[(3,4,5-Trimethoxyphenyl)Amino]Acetamide has been investigated for its potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cellular signaling pathways and are implicated in various diseases such as cancer and inflammatory disorders. The compound's ability to inhibit specific kinases suggests its potential as a lead molecule for developing targeted therapies.
Moreover, this compound has been studied for its effects on neurodegenerative diseases. The cyclopropane ring and cyano group contribute to its ability to cross the blood-brain barrier (BBB), which is essential for treating central nervous system (CNS) disorders. Preclinical studies have shown promising results in models of Alzheimer's disease and Parkinson's disease, highlighting its potential as a neuroprotective agent.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the cyclopropane ring through [2+1] cycloaddition reactions and the subsequent functionalization of the intermediate products. The use of transition metal catalysts has been instrumental in achieving high yields and selectivity during these reactions.
In terms of industrial applications, this compound has been explored for its potential as an agrochemical agent. Its ability to inhibit plant pathogens and modulate plant growth hormones makes it a candidate for developing environmentally friendly pesticides and growth regulators. Recent advancements in green chemistry have further enhanced the feasibility of large-scale production while minimizing environmental impact.
The structural complexity of this compound also makes it an attractive candidate for studying chemical reactivity under various conditions. Researchers have investigated its behavior under thermal stress, photochemical reactions, and enzymatic degradation. These studies provide insights into its stability and suitability for different applications.
In conclusion, N-(1-Cyano-1-Cyclopropylethyl)-2-[(3,4,5-Trimethoxyphenyl)Amino]Acetamide, with CAS No. 1327448-81-6, represents a versatile molecule with diverse applications across multiple fields. Its unique structure endows it with properties that make it a valuable tool in drug discovery and development. As research continues to uncover new aspects of this compound's chemistry and biology, it is likely to play an increasingly important role in advancing medical science.
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